
S-Pyridin-2-yl pentanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl pentanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl pentanethioate typically involves the reaction of pyridine-2-thiol with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-2-thiol+Pentanoyl chloride→S-Pyridin-2-yl pentanethioate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Pyridin-2-yl pentanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-Pyridin-2-yl pentanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thioesterases.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Thioesters are known to exhibit various biological activities, and this compound could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- S-(Pyridin-2-yl) 4-nitrobenzoate
- S-(Pyridin-2-yl) 4-methylbenzoate
- S-(Pyridin-2-yl) 4-methoxybenzoate
Comparison: S-Pyridin-2-yl pentanethioate is unique due to its pentanoyl group, which imparts different chemical and physical properties compared to its analogs with benzoate groups
Propriétés
| 81357-55-3 | |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
S-pyridin-2-yl pentanethioate |
InChI |
InChI=1S/C10H13NOS/c1-2-3-7-10(12)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
JYQQICZIOHBMTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


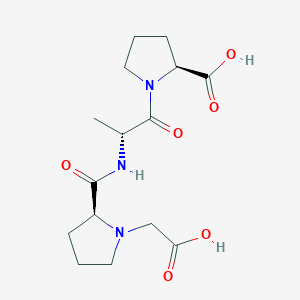

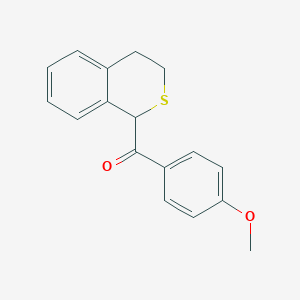

![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)

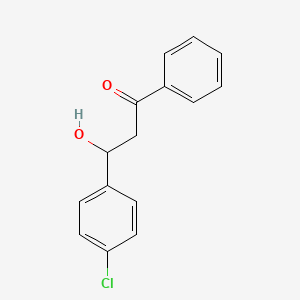

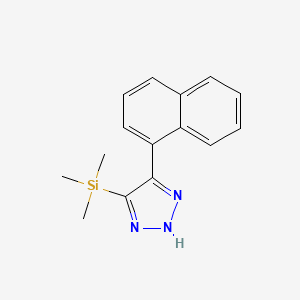
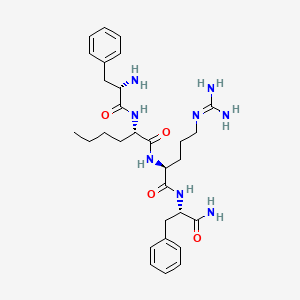
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

